molecular formula C12H10N4O5 B5623373 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid

4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid

Cat. No. B5623373
M. Wt: 290.23 g/mol
InChI Key: WULKBRCOTMQQIY-UHFFFAOYSA-N
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Description

"4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid" is a complex organic compound. Research related to such compounds often delves into their synthesis methods, molecular structures, and the formation of hydrogen-bonded structures, which are crucial in understanding their chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For instance, compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a related molecule, are formed through a process that includes the creation of polarized structures in the nitroaniline portion and subsequent reactions forming hydrogen-bonded chains (Portilla et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by hydrogen bonding. For example, the related compound methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a structure where molecules are linked into chains by N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions leading to the formation of these compounds involve complex interactions, including hydrogen bonding and polarized molecular-electronic structures. These reactions result in the formation of molecules with distinct chemical properties, such as specific hydrogen bonding patterns (Portilla et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many nitro-containing compounds are potentially explosive and could pose a risk if improperly handled .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-15-10(9(6-13-15)16(20)21)11(17)14-8-4-2-7(3-5-8)12(18)19/h2-6H,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULKBRCOTMQQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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